molecular formula C17H16F6N2O B1217825 (+)-Mefloquine CAS No. 51688-68-7

(+)-Mefloquine

Cat. No.: B1217825
CAS No.: 51688-68-7
M. Wt: 378.31 g/mol
InChI Key: XEEQGYMUWCZPDN-SWLSCSKDSA-N
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Description

(+)-Mefloquine is a chiral compound used primarily as an antimalarial agent. It is a synthetic derivative of quinine, a natural compound found in the bark of the cinchona tree. The compound is known for its effectiveness in treating and preventing malaria, particularly in regions where the disease is resistant to other antimalarial drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Mefloquine typically involves multiple steps, starting from 2,8-bis(trifluoromethyl)quinoline. The key steps include:

    Formation of the quinoline ring: This is achieved through a series of reactions involving the condensation of appropriate precursors.

    Introduction of the trifluoromethyl groups: These groups are introduced using reagents like trifluoromethyl iodide under specific conditions.

    Chiral resolution: The racemic mixture of Mefloquine is resolved into its enantiomers using chiral chromatography or other resolution techniques.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Bulk synthesis of intermediates: Using large reactors and controlled environments to produce intermediates in bulk.

    Purification and resolution: Employing industrial-scale chromatography and crystallization techniques to obtain the desired enantiomer.

    Quality control: Ensuring the final product meets pharmaceutical standards through rigorous testing and validation.

Chemical Reactions Analysis

Types of Reactions

(+)-Mefloquine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation techniques to produce reduced quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Functionalized quinoline compounds.

Scientific Research Applications

Antibiotic Adjuvant

Recent studies have demonstrated that (+)-mefloquine can enhance the efficacy of conventional antibiotics against multidrug-resistant bacteria. It exhibits synergistic effects when combined with several antibiotic classes, including:

  • Colistin
  • Beta-lactams
  • Quinolones
  • Linezolid

The mechanisms underlying these effects include the inhibition of antibiotic efflux, disruption of bacterial cell membrane integrity, and interference with biofilm formation . This repurposing of mefloquine could play a crucial role in addressing the growing threat of antimicrobial resistance.

Case Study: Mefloquine in Cancer Treatment

Research has indicated that this compound possesses anticancer properties. A study focusing on prostate cancer revealed that mefloquine induced cell death in cancer cells and showed potential for use in combination with traditional chemotherapy agents . The study highlights the need for further clinical trials to explore its efficacy and safety in cancer therapy.

Treatment of Progressive Multifocal Leukoencephalopathy

This compound has shown promise in treating progressive multifocal leukoencephalopathy (PML), a severe demyelinating disease caused by the JC virus. In vitro studies demonstrated that mefloquine inhibited viral replication without blocking viral entry into cells. This suggests a potential therapeutic role for mefloquine in managing PML, particularly given the lack of effective treatments currently available .

COVID-19 Research

Emerging research indicates that this compound may have antiviral properties against SARS-CoV-2, the virus responsible for COVID-19. A study found that mefloquine reduced viral RNA levels when administered during the viral entry phase. Furthermore, it exhibited synergistic effects when combined with Nelfinavir, enhancing its antiviral activity without cytotoxicity to human lung cells . These findings warrant further investigation into mefloquine's potential as a treatment option for COVID-19.

Safety and Adverse Effects

Despite its therapeutic potential, this compound is associated with neuropsychiatric side effects. Reports have documented symptoms such as anxiety, depression, and visual disturbances following its use . A comprehensive review indicated that while adverse events occur, their incidence is comparable to other antimalarials used for prophylaxis .

Summary Table: Applications of this compound

Application AreaDescriptionKey Findings
Antibiotic AdjuvantEnhances effectiveness of antibiotics against resistant bacteriaSynergistic effects with colistin and beta-lactams; disrupts biofilms
Cancer TreatmentInduces apoptosis in cancer cellsPotential candidate for prostate cancer therapy; requires clinical trials
NeurovirologyInhibits JC virus replication; potential treatment for PMLEffective in vitro; lacks suitable animal models for further testing
COVID-19Reduces SARS-CoV-2 viral loadShows promise in synergy with Nelfinavir; warrants clinical exploration

Mechanism of Action

The mechanism of action of (+)-Mefloquine involves:

    Inhibition of heme polymerase: The compound interferes with the polymerization of heme, a toxic byproduct of hemoglobin digestion by the malaria parasite.

    Disruption of cellular processes: It affects the parasite’s cellular processes by interacting with its DNA and inhibiting protein synthesis.

    Molecular targets: The primary targets include heme polymerase and various enzymes involved in DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Quinine: A natural antimalarial compound with a similar mechanism of action but different pharmacokinetic properties.

    Chloroquine: Another synthetic antimalarial with a similar structure but different resistance profiles.

    Artemisinin: A natural compound with a different mechanism of action but used in combination therapies with Mefloquine.

Uniqueness

(+)-Mefloquine is unique due to its:

    Chiral nature: The presence of a chiral center allows for the study of enantiomer-specific effects.

    Effectiveness against resistant strains: It is effective against strains of malaria that are resistant to other antimalarial drugs.

    Versatility in research: Its diverse applications in various fields of scientific research make it a valuable compound for study.

Biological Activity

Mefloquine, a synthetic antimalarial agent, has garnered attention not only for its primary use in treating malaria but also for its diverse biological activities against various pathogens and its potential neuropsychiatric effects. This article explores the biological activity of (+)-Mefloquine, focusing on its antimicrobial properties, antiviral effects, and associated case studies highlighting its neuropsychiatric implications.

Antimicrobial Activity

Mefloquine exhibits significant antimicrobial properties, particularly against gram-positive bacteria. A study demonstrated that mefloquine was bactericidal against strains such as Staphylococcus aureus and Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of 16 μg/mL and a minimum bactericidal concentration (MBC) ranging from 16 to 32 μg/mL. However, these concentrations are not achievable in human serum, limiting its clinical application in bacterial infections .

Table 1: Antimicrobial Efficacy of Mefloquine

Bacterial StrainMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus1616-32
Enterococcus faecalis1616-32
Streptococcus pneumoniaeNot specifiedNot specified

Antiviral Activity

Recent research has identified mefloquine's potential as an antiviral agent. Notably, it demonstrated higher anti-SARS-CoV-2 activity compared to hydroxychloroquine, with an IC50 of 1.28 μM and IC90 of 2.31 μM in cellular assays. Mefloquine inhibited the viral entry process post-attachment, suggesting it could be a viable candidate for COVID-19 treatment . Additionally, mefloquine showed activity against the monkeypox virus (MPXV), with IC50 values ranging from 0.51 to 5.2 μM .

Mefloquine in Malaria Treatment

In a phase II clinical trial involving patients with uncomplicated falciparum malaria, mefloquine was administered at doses of 500 mg, 750 mg, and 1000 mg. The cure rates were impressive: 100% for the highest dose, followed by 92.5% and 95% for the lower doses over a follow-up period of 63 days. Side effects were generally mild and transient .

Neuropsychiatric Effects

Despite its therapeutic benefits, mefloquine is associated with notable neuropsychiatric side effects. A review of cases indicated persistent neurocognitive symptoms following exposure to mefloquine in veterans, including deficits in verbal learning and processing speed . Another case highlighted severe reactions such as psychotic hallucinations and depression following prophylactic use in military personnel . These findings emphasize the need for careful monitoring of patients receiving mefloquine.

Summary of Research Findings

The diverse biological activities of this compound underscore its potential beyond antimalarial applications:

  • Antimicrobial : Effective against select gram-positive bacteria but limited clinical applicability due to serum concentration issues.
  • Antiviral : Promising activity against SARS-CoV-2 and MPXV.
  • Neuropsychiatric Risks : Significant adverse effects warrant caution in prescribing.

Properties

CAS No.

51688-68-7

Molecular Formula

C17H16F6N2O

Molecular Weight

378.31 g/mol

IUPAC Name

(R)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2S)-piperidin-2-yl]methanol

InChI

InChI=1S/C17H16F6N2O/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11/h3-5,8,12,15,24,26H,1-2,6-7H2/t12-,15+/m0/s1

InChI Key

XEEQGYMUWCZPDN-SWLSCSKDSA-N

SMILES

C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O

Isomeric SMILES

C1CCN[C@@H](C1)[C@@H](C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O

Canonical SMILES

C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O

density

Crystal density: 1.432 g/cu cm

melting_point

174-176 °C

Key on ui other cas no.

51688-68-7
53230-10-7

Pictograms

Irritant

shelf_life

Stable under recommended storage conditions. /Mefloquine hydrochloride/

solubility

In water, 6.212 mg/L at 25 °C (est)

Synonyms

Lariam
Mefloquine
Mefloquine Hydrochloride
Mephloquine
Ro 21 5998 001
Ro-21-5998-001
Ro215998001
WR 142,490
WR 177,602
WR-142,490
WR-177,602
WR142,490
WR177,602

vapor_pressure

3.74X10-9 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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